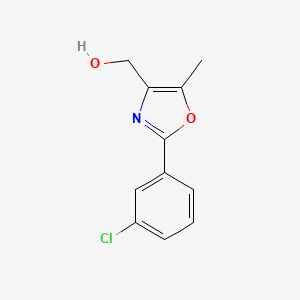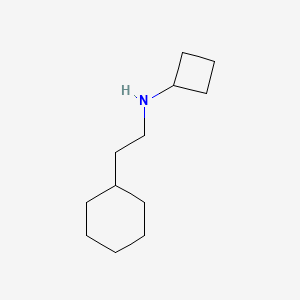
3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one
説明
3-(Aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one, commonly referred to as AMTQ, is a heterocyclic compound derived from quinoline. It is a colorless crystalline substance with a melting point of 156-158°C and a molecular weight of 217.27 g/mol. AMTQ has been used in a variety of scientific applications, including as a catalyst, as a reagent for organic synthesis, and as a pharmaceutical ingredient.
科学的研究の応用
Synthesis and Pharmacological Applications
Synthesis Techniques : Improved synthesis techniques for aminomethylquinolines have been developed, which have relevance in pharmacology, particularly for the creation of compounds with potential adrenoceptor activity (Beaumont et al., 1983).
Antifungal Applications : Aminomethylquinolines have been synthesized and evaluated for their antifungal properties against human pathogenic fungi, indicating potential therapeutic applications (Chaudhary et al., 2022).
Melanin-Concentrating Hormone Receptor Antagonists : Specific derivatives of aminomethylquinolines have been studied for their role as melanin-concentrating hormone receptor 1 antagonists, which can influence food intake and obesity management (Kasai et al., 2012).
Biochemical and Molecular Studies
Antiviral Activities : Certain aminomethylquinolines have been investigated for their antiviral activities against various viruses, including influenza, offering insights into potential antiviral drug development (Ivashchenko et al., 2014).
Fluorescence Properties : Studies on the fluorescence properties of aminomethylquinolines suggest their potential use as molecular fluorescent probes, which can be significant in biochemical research (Motyka et al., 2011).
Mitochondrial Dysfunction and Apoptosis : Research on derivatives of aminomethylquinolines indicates their role in inducing mitochondrial dysfunction and apoptosis, which is crucial for understanding their potential cytotoxic effects (Chilin et al., 2005).
Enzyme Inhibition Properties : Certain quinazolinone derivatives, related to aminomethylquinolines, have been tested for enzyme inhibition properties, showcasing potential in drug discovery for treating various diseases (Tokalı et al., 2021).
作用機序
Target of Action
Compounds with aminomethyl groups often interact with various biological targets, including enzymes and receptors .
Mode of Action
Aminomethyl groups are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes .
Biochemical Pathways
Compounds with aminomethyl groups can potentially influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
特性
IUPAC Name |
3-(aminomethyl)-1,6,7-trimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-4-10-6-11(7-14)13(16)15(3)12(10)5-9(8)2/h4-6H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXSQUIEORJLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488610.png)


![7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488616.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)
![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)
![2-[(6-Propylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1488619.png)

![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)